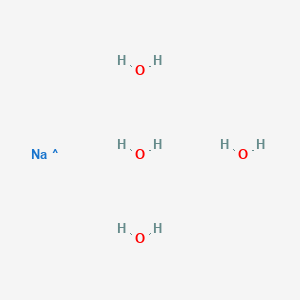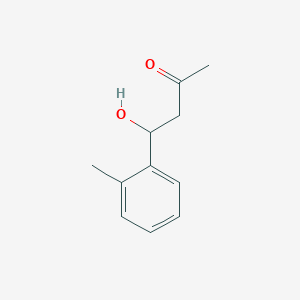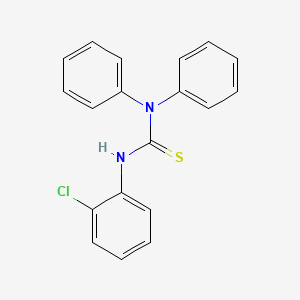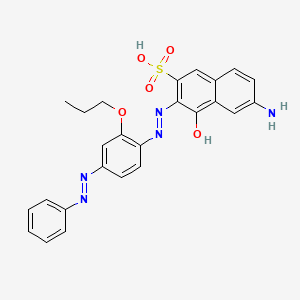
2-naphthalenesulfonic Acid, 6-amino-4-hydroxy-3-((4-(phenylazo)-2-propoxyphenyl)azo)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-naphthalenesulfonic Acid, 6-amino-4-hydroxy-3-((4-(phenylazo)-2-propoxyphenyl)azo)- is a complex organic compound known for its unique structure and properties. This compound is part of the azo dye family, which is characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. Azo dyes are widely used in various industries, including textiles, printing, and cosmetics, due to their vibrant colors and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-naphthalenesulfonic Acid, 6-amino-4-hydroxy-3-((4-(phenylazo)-2-propoxyphenyl)azo)- typically involves multiple steps, starting with the preparation of the naphthalenesulfonic acid derivative. The process includes diazotization of an aromatic amine followed by coupling with another aromatic compound. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required standards for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-naphthalenesulfonic Acid, 6-amino-4-hydroxy-3-((4-(phenylazo)-2-propoxyphenyl)azo)- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium dithionite, leading to the cleavage of the azo bond.
Substitution: Various substitution reactions can occur, particularly on the aromatic rings, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust.
Substitution Reagents: Halogens (chlorine, bromine), nitro compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction typically results in the formation of aromatic amines.
Aplicaciones Científicas De Investigación
2-naphthalenesulfonic Acid, 6-amino-4-hydroxy-3-((4-(phenylazo)-2-propoxyphenyl)azo)- has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic compounds and as a reagent in various chemical reactions.
Biology: Employed in staining techniques for microscopy and as a marker in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent due to its bioactive properties.
Industry: Widely used in the production of dyes and pigments for textiles, plastics, and cosmetics.
Mecanismo De Acción
The mechanism of action of 2-naphthalenesulfonic Acid, 6-amino-4-hydroxy-3-((4-(phenylazo)-2-propoxyphenyl)azo)- involves its interaction with specific molecular targets and pathways. The azo groups in the compound can undergo reduction to form aromatic amines, which can then interact with cellular components. These interactions may affect various biochemical pathways, leading to changes in cellular functions and responses.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Amino-4-hydroxy-2-naphthalenesulfonic acid
- 6-Amino-4-hydroxy-3-((4-(sulfomethyl)phenyl)azo)-2-naphthalenesulfonic acid disodium salt
- 6-Amino-4-hydroxy-3-((4-(phenylazo)-1-naphthyl)azo)-2-naphthalenesulfonic acid sodium salt
Uniqueness
What sets 2-naphthalenesulfonic Acid, 6-amino-4-hydroxy-3-((4-(phenylazo)-2-propoxyphenyl)azo)- apart from similar compounds is its specific structural configuration, which imparts unique chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific color properties, stability, and reactivity.
Propiedades
Número CAS |
126485-25-4 |
|---|---|
Fórmula molecular |
C25H23N5O5S |
Peso molecular |
505.5 g/mol |
Nombre IUPAC |
6-amino-4-hydroxy-3-[(4-phenyldiazenyl-2-propoxyphenyl)diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C25H23N5O5S/c1-2-12-35-22-15-19(28-27-18-6-4-3-5-7-18)10-11-21(22)29-30-24-23(36(32,33)34)13-16-8-9-17(26)14-20(16)25(24)31/h3-11,13-15,31H,2,12,26H2,1H3,(H,32,33,34) |
Clave InChI |
DPOVPFFSXNZGFR-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=C(C=CC(=C1)N=NC2=CC=CC=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)N)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


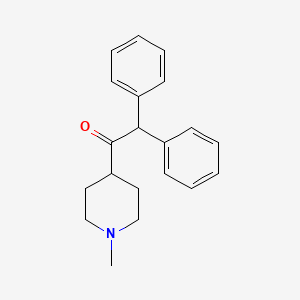

![4-(Decyloxy)-N-[4-(2,4-dihydroxy-5-methylbenzoyl)phenyl]benzamide](/img/structure/B14281029.png)
![11H-Benzo[b]fluoren-11-one, 4,5,9,10-tetramethoxy-2-methyl-](/img/structure/B14281030.png)

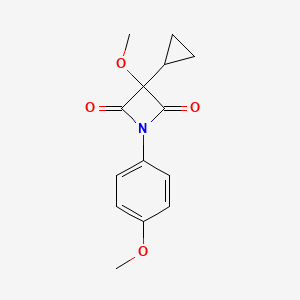
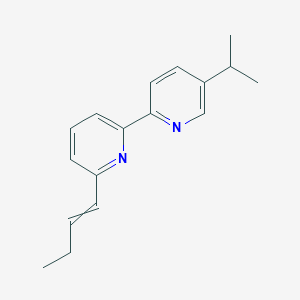
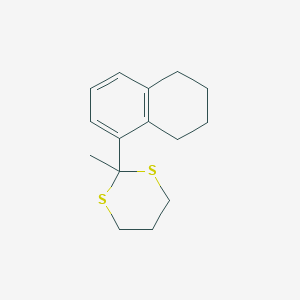
![1-Ethylidene-6,6-dimethyl-4,8-dioxaspiro[2.5]octane](/img/structure/B14281067.png)
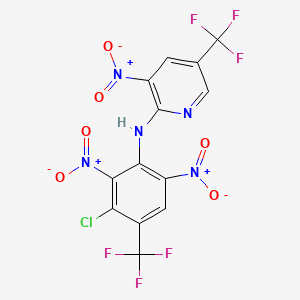
![Silane, trimethyl[3-[tris(1-methylethyl)silyl]-1-propynyl]-](/img/structure/B14281078.png)
